Methyl 3-bromo-5-(5-methylthiazol-2-YL)benzoate
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Overview
Description
Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate is a chemical compound that belongs to the class of benzoates and thiazoles It is characterized by the presence of a bromine atom at the 3rd position and a 5-methylthiazol-2-yl group at the 5th position of the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate typically involves the bromination of methyl 5-(5-methylthiazol-2-yl)benzoate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated benzoate.
Scientific Research Applications
Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving thiazole-containing compounds.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate is not well-documented. compounds containing thiazole rings are known to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance the compound’s ability to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-5-(5-methylthiazol-2-yl)benzoate
- Methyl 3-fluoro-5-(5-methylthiazol-2-yl)benzoate
- Methyl 5-bromo-2-(1H-imidazol-2-yl)benzoate
Uniqueness
Methyl 3-bromo-5-(5-methylthiazol-2-yl)benzoate is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H10BrNO2S |
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Molecular Weight |
312.18 g/mol |
IUPAC Name |
methyl 3-bromo-5-(5-methyl-1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-6-14-11(17-7)8-3-9(12(15)16-2)5-10(13)4-8/h3-6H,1-2H3 |
InChI Key |
XHEDKKMACJZWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2=CC(=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
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